Laquinimod - 248281-84-7

Laquinimod

Catalog Number: EVT-272556
CAS Number: 248281-84-7
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Laquinimod is a synthetic quinoline-3-carboxamide compound classified as an immunomodulator. [] It has gained significant attention in scientific research for its potential therapeutic effects in various autoimmune and neurodegenerative diseases. [, , , , , , , , , , , , , , , , , , ] Its primary role in research is centered around its ability to modulate immune responses, particularly within the central nervous system (CNS). [, , , , , , , , , , , , , , , , ] Laquinimod has been extensively studied in preclinical models of multiple sclerosis (MS) and has demonstrated beneficial effects on disease severity, inflammation, and demyelination. [, , , , , , , , , , ] Research has also explored its potential applications in other conditions, including Huntington's disease, Crohn's disease, lupus nephritis, and neuromyelitis optica. [, , , , , , ]

Synthesis Analysis

The synthesis of laquinimod and similar quinoline-3-carboxamide compounds is described in detail in the doctoral thesis "Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species". [] The thesis outlines the specific chemical reactions and modifications used to create these compounds, providing insights into their synthetic pathways.

Molecular Structure Analysis

Laquinimod undergoes metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4, in the liver. [, ] This metabolic process involves hydroxylation and dealkylation reactions, leading to the formation of various metabolites. [, ] Some of these metabolites retain pharmacological activity, but their contribution to the overall therapeutic effect of laquinimod is considered minor compared to the parent compound. []

Mechanism of Action
  • Aryl Hydrocarbon Receptor (AhR) pathway: Laquinimod activates the AhR pathway in both the periphery and the CNS, leading to the modulation of immune cell differentiation and function. [, ]
  • NF-κB pathway: Laquinimod downregulates the NF-κB pathway, a key regulator of inflammation, in various cell types, including monocytes, dendritic cells, and astrocytes. [, , , , ]
  • Modulation of Myeloid Cells: Laquinimod promotes the differentiation of monocytes into anti-inflammatory type II (M2) macrophages, which suppress inflammation and promote tissue repair. [, ] It also reduces the immunogenicity of dendritic cells, limiting their ability to activate pro-inflammatory T cells. []
  • Impact on T Cell Responses: Laquinimod indirectly modulates T cell responses by influencing the function of antigen-presenting cells. [, ] It has been shown to reduce the production of pro-inflammatory cytokines by T cells and promote the development of regulatory T cells. [, , ]
Physical and Chemical Properties Analysis

Laquinimod is an orally active compound with a long terminal half-life of approximately 80 hours. [] Its pharmacokinetic properties appear linear in the dose range of 0.9-2.7 mg. [] Steady-state plasma concentrations are typically achieved within 14 days of once-daily dosing. [] These properties contribute to its suitability for oral administration and its potential for long-term therapeutic use.

Applications
  • Multiple Sclerosis (MS): Extensive research has focused on laquinimod's potential for treating MS. Preclinical studies in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, have shown that laquinimod reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , ] It also improves axon myelination, callosal conduction, and motor function in chronic EAE models. [] Laquinimod's effects extend beyond immunomodulation, as it also demonstrates neuroprotective properties, preserving synaptic function and preventing neuronal damage. [, ]

  • Huntington's Disease (HD): Studies have explored laquinimod's potential in HD, a neurodegenerative disorder. In the R6/2 mouse model of HD, laquinimod improved motor function, weight course, and survival. [] It also showed beneficial effects on neuropathology, preserving neurons in the motor cortex and striatum. [] Furthermore, laquinimod dampens the hyperactive proinflammatory cytokine release from monocytes in HD patients. []

  • Crohn's Disease (CD): A Phase II study investigated laquinimod's potential in CD, an inflammatory bowel disease. [] The study found that laquinimod at a dose of 0.5 mg showed promising effects on achieving remission and clinical response in CD patients. []

  • Neuromyelitis Optica (NMO): Research suggests that laquinimod may have therapeutic benefits in NMO, an autoimmune disease affecting the optic nerves and spinal cord. In an animal model of NMO, laquinimod prevented disease exacerbation induced by the NMO-IgG autoantibody. [, ] This protective effect was attributed to laquinimod's ability to restrict blood-brain barrier disruption and reduce astrocyte-mediated inflammation. [, ]

Properties

CAS Number

248281-84-7

Product Name

Laquinimod

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Laquinimod; ABR 215062; ABR-215062; ABR215062; SAIK-MS; TV-5600; TV5600; TV 5600.

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.